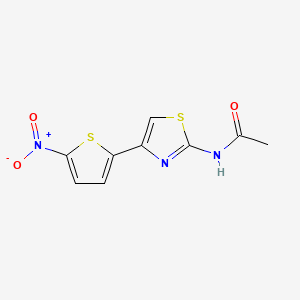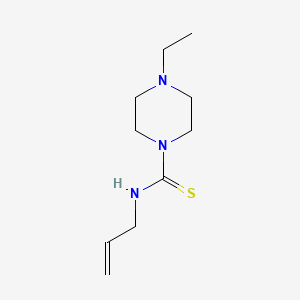![molecular formula C25H21N5O4S2 B13953353 1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]- CAS No. 63467-13-0](/img/structure/B13953353.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]- is a complex organic compound that features a unique structure combining an isoindole core with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. One common method includes the formation of the isoindole core through a cyclization reaction. For instance, the synthesis can be initiated by reacting a nitrile with an electrophilic carbene to form a nitrile ylide, which then undergoes a series of cyclizations and functionalizations . The reaction conditions often require the use of catalysts such as rhodium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Rhodium, copper.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and as probes for studying biological pathways.
Medicine: Explored for their therapeutic potential, including as anti-cancer and anti-inflammatory agents.
Mécanisme D'action
The mechanism by which 1H-Isoindole-1,3(2H)-dione derivatives exert their effects often involves interactions with specific molecular targets. For example, these compounds can act as inhibitors of enzymes by binding to their active sites and blocking substrate access . The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole Derivatives: These compounds share a similar heterocyclic structure and are used in similar applications, such as in the synthesis of pharmaceuticals and agrochemicals.
1,2,3-Triazole Derivatives: Known for their stability and versatility, these compounds are used in click chemistry and as building blocks for more complex molecules.
Uniqueness
1H-Isoindole-1,3(2H)-dione derivatives are unique due to their specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes them valuable in the design of novel materials and bioactive compounds.
Propriétés
Numéro CAS |
63467-13-0 |
|---|---|
Formule moléculaire |
C25H21N5O4S2 |
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
2-[2-[3-methyl-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H21N5O4S2/c1-15-13-16(26-11-12-30-23(31)18-5-3-4-6-19(18)24(30)32)7-9-20(15)28-29-25-27-21-10-8-17(36(2,33)34)14-22(21)35-25/h3-10,13-14,26H,11-12H2,1-2H3 |
Clé InChI |
GBVCFNGCJAGIKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NCCN2C(=O)C3=CC=CC=C3C2=O)N=NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


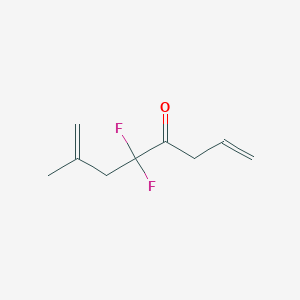
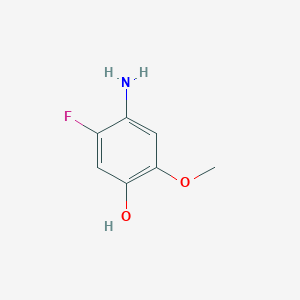
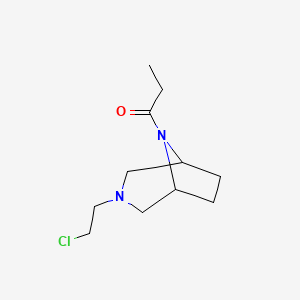
![3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13953286.png)
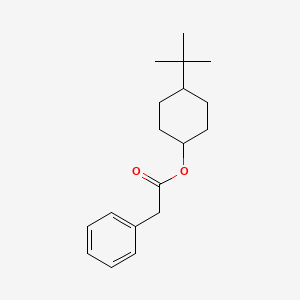
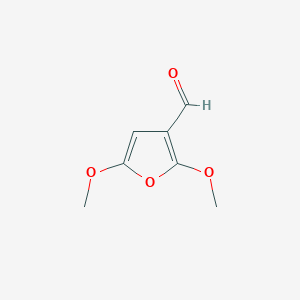

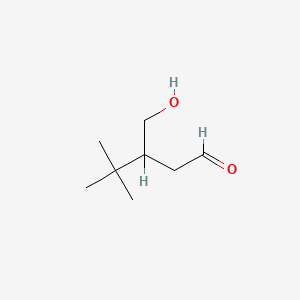
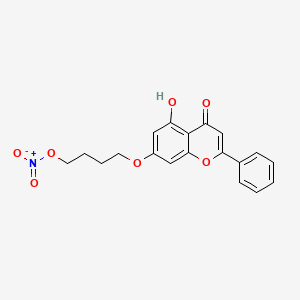
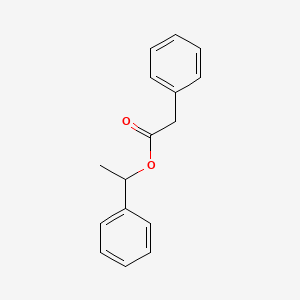
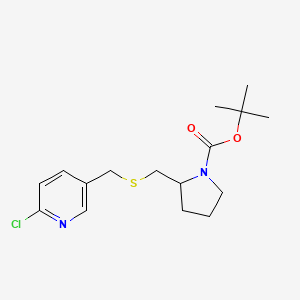
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13953346.png)
